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Introduction:

SR14150 is a potent and selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide
receptor (NOP). The NOP receptor system is a key modulator of various physiological
processes, including pain, anxiety, and reward. Its involvement in the brain's reward circuitry,
particularly in areas like the ventral tegmental area (VTA) and nucleus accumbens (NAc),
makes it a compelling target for studying the mechanisms of addiction and developing novel
therapeutics.[1][2][3] The conditioned place preference (CPP) paradigm is a widely used
preclinical model to evaluate the rewarding or aversive properties of drugs and other stimuli.[4]
[5][6][7] While direct studies utilizing SR14150 in CPP are not readily available in published
literature, this document provides a detailed application note and a representative protocol
based on studies with other NOP receptor agonists. This will guide researchers in designing
and conducting CPP experiments to investigate the potential rewarding or anti-reward effects of
SR14150.

Data Presentation: Representative Data from NOP
Agonist CPP Studies

The following tables summarize quantitative data from CPP studies involving other NOP
receptor agonists. This data can serve as a reference for designing experiments with SR14150
and for comparison of expected outcomes.
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Table 1: Effect of NOP Agonist AT-312 on Morphine- and Cocaine-Induced CPP in Mice[8]

Treatment Drug Paired Conditioning CPP Score (s)
] Pre-treatment
Group with CS+ Dose Mean = SEM
Vehicle + Saline Saline Vehicle - 50 + 25
Vehicle +
) Morphine Vehicle 7.5 mg/kg, s.c. 250 £ 50
Morphine
AT-312 + ) AT-312 (3 mg/kg,
] Morphine ] 7.5 mg/kg, s.c. 75 £ 30#
Morphine i.p.)
Vehicle +
) Cocaine Vehicle 15 mg/kg, i.p. 300 £ 60
Cocaine
AT-312 + . AT-312 (3 mg/kg, )
) Cocaine 15 mg/kg, i.p. 100 + 40#
Cocaine s.c.)

*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle +
Morphine/Cocaine group. CS+ = Conditioned Stimulus positive compartment.

Table 2: Representative Doses of Drugs Used in CPP Studies

] Route of
Drug Animal Model . . Dose Range Reference
Administration

Morphine Mouse S.C. 5-10 mg/kg [8]
Cocaine Mouse i.p. 5-20 mg/kg [819]
Heroin Rat i.p. 1 -3 mg/kg
Amphetamine Mouse/Rat s.c./i.p. 1 -5 mg/kg [4]
AT-312 (NOP _
) Mouse i.p./s.c. 3 mg/kg

Agonist)
Ro 64-6198

) Rat S.C. 0.3 - 3 mg/kg [3]
(NOP Agonist)
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Experimental Protocols

This section provides a detailed, step-by-step protocol for a conditioned place preference
experiment designed to assess the rewarding or aversive effects of SR14150, or its ability to
modulate the rewarding effects of a substance of abuse.

Apparatus

A standard three-compartment CPP apparatus is used.[4][7]

o Compartments: Two large conditioning compartments with distinct visual and tactile cues
(e.g., black walls with a grid floor vs. white walls with a smooth floor) and a smaller, neutral
central compartment with gray walls and a plain floor.

o Gates: Removable guillotine doors separate the compartments.

e Tracking: An automated video tracking system is used to record the animal's position and
time spent in each compartment.

Experimental Workflow

The CPP protocol consists of three main phases: habituation (pre-test), conditioning, and
preference testing (post-test).[5]
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Phase 1: Habituation (Pre-Test)

Day 1: Animal explores all 3 compartments freely for 15-20 min.
Establish baseline preference.

\/

Days 2, 4, 6, 8 (e.g., Mornings): Days 3, 5, 7, 9 (e.g., Afternoons):
Inject SR14150 (or drug of abuse). Inject vehicle.
Confine to one compartment for 30-45 min. Confine to the opposite compartment for 30-45 min.

'e Test (Post-Test)

Day 10: In a drug-free state, animal explores all 3 compartments freely for 15-20 min.
Measure time spent in each compartment.

Phase 3: Preferen‘

Click to download full resolution via product page

Conditioned Place Preference Experimental Workflow.

Detailed Methodology

a.

Habituation (Pre-Test) - Day 1:
Place the animal (mouse or rat) in the central compartment of the CPP apparatus.

Remove the guillotine doors to allow free access to all three compartments for 15-20

minutes.

Record the time spent in each of the two larger compartments to establish baseline

preference.

Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the

time) may be excluded.

b. Conditioning - Days 2-9: This phase typically lasts for 4-8 days and involves pairing the drug
with one compartment and the vehicle with the other. A counterbalanced design is crucial.
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o To test the rewarding/aversive effects of SR14150:

o Group 1 (SR14150): On conditioning days (e.g., 2, 4, 6, 8), administer SR14150 (specify
dose and route) and immediately confine the animal to one of the conditioning
compartments (e.g., the initially non-preferred one for a biased design, or randomly
assigned for an unbiased design) for 30-45 minutes. On alternate days (e.g., 3,5, 7, 9),
administer the vehicle and confine the animal to the opposite compartment for the same
duration.

o Group 2 (Vehicle Control): Receives vehicle injections on all conditioning days, paired with
both compartments in a counterbalanced manner.

» To test the effect of SR14150 on the rewarding properties of another drug (e.g., morphine):

o Group 1 (Control): Pre-treat with vehicle, followed by an injection of a drug of abuse (e.g.,
morphine), and confine to the drug-paired compartment. On alternate days, pre-treat with
vehicle, followed by saline, and confine to the other compartment.

o Group 2 (SR14150): Pre-treat with SR14150, followed by an injection of the drug of abuse,
and confine to the drug-paired compartment. On alternate days, pre-treat with vehicle,
followed by saline, and confine to the other compartment.

c. Preference Test (Post-Test) - Day 10:

e 24 hours after the last conditioning session, place the animal in the central compartment in a
drug-free state.

» Remove the guillotine doors and allow free access to all compartments for 15-20 minutes.

e Record the time spent in each compartment.

Data Analysis

The primary measure is the change in time spent in the drug-paired compartment from the pre-
test to the post-test.

o CPP Score: Calculated as the time spent in the drug-paired compartment during the post-
test minus the time spent in the same compartment during the pre-test.
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« Statistical Analysis: A positive CPP score indicates a rewarding effect, while a negative score
(Conditioned Place Aversion - CPA) suggests aversive properties. Data are typically
analyzed using t-tests or ANOVA, followed by post-hoc tests to compare between groups.

Signaling Pathways

Activation of NOP receptors by agonists like SR14150 in the VTA and NAc generally leads to
an inhibition of the dopamine system, which is central to the brain's reward pathway.[3][10][11]
[12]
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NOP Receptor Signaling in the Reward Pathway.
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Mechanism of Action:

In the VTA: SR14150, as a NOP agonist, is expected to hyperpolarize and inhibit VTA
dopamine neurons directly.[11][13] It can also inhibit GABAergic interneurons.[13] The
overall effect of NOP activation in the VTA is a reduction in the firing of dopamine neurons.

In the NAc: The reduced firing of VTA dopamine neurons leads to decreased dopamine
release in the NAc.[10][12] NOP receptors are also present on NAc neurons, where their
activation can further inhibit neuronal activity and downstream signaling pathways
associated with reward, such as the cAMP/PKA pathway.[10]

Behavioral Outcome: This reduction in mesolimbic dopamine transmission is hypothesized to
block the rewarding effects of drugs of abuse, which typically increase dopamine in the NAc.
[3] Therefore, in a CPP paradigm, SR14150 is predicted to either be non-rewarding on its
own or to attenuate the place preference induced by drugs like morphine, cocaine, or
amphetamine.[2][3][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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